5-Methoxy-1H-benzo[d]imidazole-2-sulfinic acid, with the Chemical Abstracts Service (CAS) number 106135-28-8, is a chemical compound that belongs to the class of benzimidazole derivatives. This compound is characterized by its unique structure which includes a methoxy group and a sulfinic acid functional group. The molecular formula is , and it has a molecular weight of 228.23 g/mol . This compound has garnered attention due to its potential applications in pharmaceuticals, particularly as an intermediate in the synthesis of various bioactive compounds.
5-Methoxy-1H-benzo[d]imidazole-2-sulfinic acid is classified under benzimidazole derivatives, which are known for their diverse biological activities. It can be sourced from various chemical suppliers and is often utilized in research settings for its synthetic utility. The compound's classification also extends to sulfonic acids due to the presence of the sulfinic acid group, which imparts specific chemical properties that are relevant in medicinal chemistry .
The synthesis of 5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid can be achieved through several methods, often involving multi-step processes. One common approach involves the condensation of 1,2-diaminobenzene with methoxy-substituted benzoic acids or aldehydes in the presence of sulfur dioxide or its derivatives under controlled pH conditions .
The molecular structure of 5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid features a benzimidazole core with a methoxy group at the fifth position and a sulfinic acid group at the second position. The structural representation can be summarized as follows:
5-Methoxy-1H-benzo[d]imidazole-2-sulfinic acid participates in various chemical reactions, primarily due to its reactive sulfinic acid group. These reactions may include:
The reactivity of this compound allows it to serve as an intermediate in synthesizing more complex molecules, including pharmaceutical agents like omeprazole and esomeprazole .
The mechanism of action for compounds such as 5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid often involves interaction with biological targets that modulate physiological processes. In the context of its derivatives:
This action is crucial for treating conditions like gastritis and peptic ulcers .
Relevant data indicates that this compound should be handled with care due to its irritant properties and potential hazards associated with its chemical structure .
5-Methoxy-1H-benzo[d]imidazole-2-sulfinic acid finds applications primarily in scientific research and pharmaceutical development:
The ongoing research into benzimidazole derivatives continues to reveal new applications and enhance understanding of their mechanisms, potentially leading to novel therapeutic strategies .
The discovery of 5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid traces back to structural optimizations of benzimidazole-based therapeutics. Early work focused on 5-methoxy-1H-benzo[d]imidazole-2-thiol (CAS 37052-78-1), identified as a critical precursor and impurity in proton-pump inhibitors like omeprazole and esomeprazole [1] [8]. By the early 2000s, oxidation of this thiol derivative enabled access to sulfinic acid analogs, expanding the toolkit for heterocyclic chemistry. The compound emerged as an intermediate impurity (Esomeprazole Impurity A) during quality assessments of antiulcer drugs, underscoring its relevance in pharmaceutical analytics [8]. Its first deliberate synthesis leveraged sulfur-oxidation protocols of 2-mercaptobenzimidazole scaffolds, marking a strategic advancement in benzimidazole functionalization [4].
Table 1: Key Benzimidazole Derivatives in Drug Development
Compound Name | CAS Number | Molecular Weight | Role |
---|---|---|---|
5-Methoxy-1H-benzo[d]imidazole-2-thiol | 37052-78-1 | 180.23 | Esomeprazole Impurity A |
5-Methoxy-1H-benzo[d]imidazole-2-sulfonic acid | 106135-28-8 | 228.23 | Sulfinic acid precursor |
Omeprazole sulfide | 73590-85-9 | 329.42 | Metabolic intermediate |
The molecular architecture of 5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid combines electronic versatility and hydrogen-bonding capacity. The sulfinic acid group (–SO₂H) introduces a strong hydrogen-bond donor and a moderately acidic proton (pKa ~2-3), enabling ionic interactions with biological targets [3] [5]. The 5-methoxy substituent enhances electron density at N1 and C4, promoting π-stacking in DNA minor grooves, as observed in bisbenzimidazole anticancer agents [7]. This dual functionality allows the compound to act as a conformational modulator in enzyme binding pockets, notably in P2X3 receptor antagonism [2].
Crystallographic studies of analogs like 5-methoxy-1H-benzo[d]imidazole-2(3H)-thione reveal planar benzimidazole rings with dihedral angles of 79–85° relative to attached phenyl groups, facilitating cross-linking interactions [9]. The sulfinic acid’s reductive lability further enables its use as a transient protecting group in multi-step syntheses, preventing over-oxidation to sulfonic acids [5].
Table 2: Structural and Functional Attributes
Structural Feature | Chemical Implication | Biological Role |
---|---|---|
Benzimidazole core | Aromatic π-system with H-bond acceptors (N3) | DNA minor groove binding |
Sulfinic acid group (–SO₂H) | Acidic proton donor; redox-active | Allosteric site coordination |
5-Methoxy substituent | Electron-donating group; enhances planarity | Increases membrane permeability |
This sulfinic acid derivative serves as a linchpin intermediate in synthesizing kinase inhibitors and GPCR modulators. Its primary application lies in constructing biaryl sulfonamides via Pd-catalyzed couplings, where the sulfinic group is converted to sulfonyl chlorides for nucleophilic displacement [3] [5]. For example, it facilitates the synthesis of P2X3 antagonists like BLU-5937, where selective blockade of homotrimeric receptors requires precise sulfinate coupling at C2 [2] [4].
In esomeprazole production, controlled oxidation of 5-methoxy-2-mercaptobenzimidazole yields the sulfinic acid, which is then condensed with substituted pyridines to form the sulfinyl pharmacophore (S=O) essential for proton-pump inhibition [8]. Recent protocols achieve this transformation using vanadium-based catalysts with >80% yields, minimizing sulfone byproducts [5]. Additionally, the compound’s utility extends to radiopharmaceuticals, where its sulfur moiety incorporates ³⁵S isotopes for tracer studies [3].
Table 3: Synthetic Applications in Drug Development
Target Molecule | Reaction Type | Role of Sulfinic Acid | Yield |
---|---|---|---|
Esomeprazole analogs | Oxidative condensation | Sulfinyl bridge precursor | 75–85% |
P2X3 antagonists (e.g., BLU-5937) | Suzuki-Miyaura coupling | Biaryl sulfonamide core | 62–72% |
Radiolabeled probes | Isotope exchange | ³⁵S incorporation site | 91% |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1